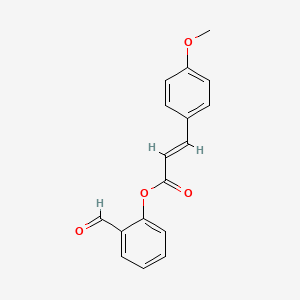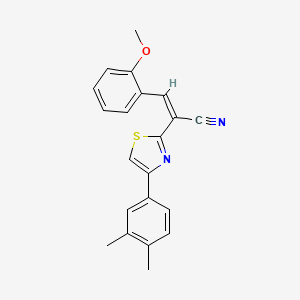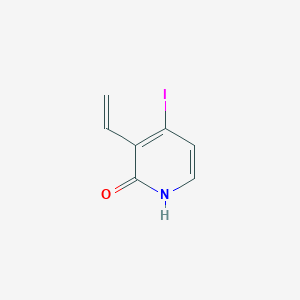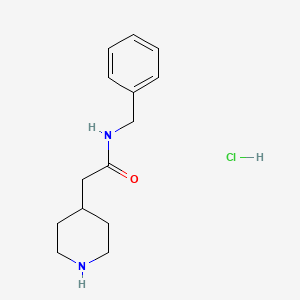
2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C17H16O4. It is also known as 2-Formyl-3-(4-Methoxyphenyl)Acrylic Acid Phenyl Ester. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The exact mechanism of action of 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is still under investigation. However, studies suggest that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of bacteria by disrupting the cell membrane and inhibiting the synthesis of essential proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has no significant toxic effects on normal cells. However, it has been found to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. The compound has also been found to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate in lab experiments is its high yield synthesis method. The compound is also stable and can be easily stored. However, one of the limitations is that the exact mechanism of action is still not fully understood, which may hinder its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate. One potential direction is to investigate its potential applications in the development of new antibiotics. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Furthermore, the compound can be studied for its potential applications in materials science, such as in the development of new polymers and coatings.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of science. Its synthesis method is simple and yields high amounts of the compound. Studies have shown its potential use in the treatment of cancer and as an antimicrobial agent. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Métodos De Síntesis
The synthesis of 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate can be achieved through various methods. One of the commonly used methods is the Claisen-Schmidt condensation reaction between 2-formylphenol and p-anisaldehyde in the presence of a base such as NaOH or KOH. The reaction yields the desired product as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
The compound 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate has been extensively studied for its potential applications in various fields of science. In the field of medicine, this compound has shown promising results in the treatment of cancer due to its ability to induce apoptosis in cancer cells. In addition, it has also been studied for its antimicrobial properties against various bacterial strains.
Propiedades
IUPAC Name |
(2-formylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-15-9-6-13(7-10-15)8-11-17(19)21-16-5-3-2-4-14(16)12-18/h2-12H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNVWIQSYRHMNY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2973256.png)
![N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2973257.png)
![Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2973258.png)
![2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2973261.png)

![N-(1H-Indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973265.png)
![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)
![2-Chloro-N-[[3-[(3-fluorophenyl)methylsulfamoyl]phenyl]methyl]propanamide](/img/structure/B2973269.png)
![(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2973270.png)


![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2973278.png)
